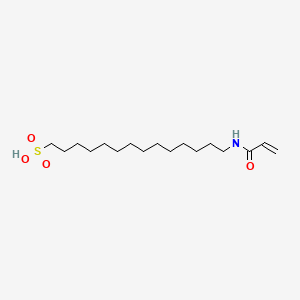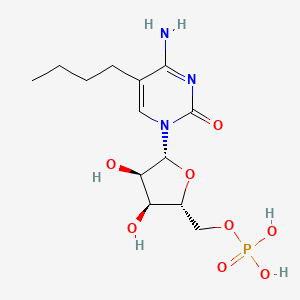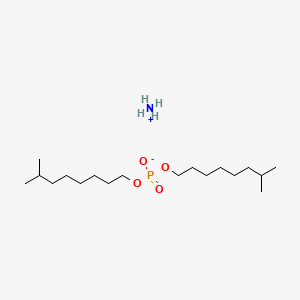
Hexadecyl hexadecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl hexadecenoate is an ester compound derived from hexadecenoic acid and hexadecanol. It is a long-chain ester with the molecular formula C₃₂H₆₂O₂ and a molecular weight of approximately 478.83 g/mol . This compound is known for its waxy solid appearance and is commonly used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyl hexadecenoate can be synthesized through the esterification reaction between hexadecenoic acid and hexadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with temperatures typically ranging from 150°C to 200°C .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyl hexadecenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadecenoic acid and hexadecanol.
Reduction: Hexadecenoic acid and hexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyl hexadecenoate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mecanismo De Acción
The mechanism of action of hexadecyl hexadecenoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of active pharmaceutical ingredients .
Comparación Con Compuestos Similares
Hexadecyl hexadecenoate is similar to other long-chain esters such as:
Hexadecyl hexadecanoate (Cetyl palmitate): Both compounds are long-chain esters with similar physical properties.
Hexadecyl octanoate: This compound has a shorter chain length compared to this compound, resulting in different physical and chemical properties.
Uniqueness: this compound’s unique feature is its double bond, which imparts distinct reactivity and functional properties compared to fully saturated esters .
Propiedades
Número CAS |
71788-99-3 |
|---|---|
Fórmula molecular |
C32H62O2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
hexadecyl hexadec-2-enoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30H,3-27,29,31H2,1-2H3 |
Clave InChI |
TYCWLPZLNYBZLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















